REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH:8]1[CH2:12][C:11](=[O:13])[N:10]([C:14]2[CH:15]=[CH:16][C:17]3[O:22][CH2:21][C:20](=[O:23])[NH:19][C:18]=3[CH:24]=2)[CH2:9]1)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[NH2:7][CH:8]1[CH2:9][N:10]([C:14]2[CH:15]=[CH:16][C:17]3[O:22][CH2:21][C:20](=[O:23])[NH:19][C:18]=3[CH:24]=2)[C:11](=[O:13])[CH2:12]1
|
Name
|
[5-Oxo-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)pyrrolidin-3-yl]carbamic acid tert-butyl ester
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1CN(C(C1)=O)C=1C=CC2=C(NC(CO2)=O)C1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the obtained residue was dissolved in water
|
Type
|
ADDITION
|
Details
|
by adding a saturated sodium hydrogen carbonate aqueous solution
|
Type
|
CUSTOM
|
Details
|
The solvent of the mixture was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by NH-silica gel column chromatography (chloroform/methanol)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1CC(N(C1)C=1C=CC2=C(NC(CO2)=O)C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 642 mg | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |